molecular formula C6H3BrF3NO2 B6263290 4-bromo-5-(trifluoromethoxy)pyridin-2-ol CAS No. 1361823-05-3

4-bromo-5-(trifluoromethoxy)pyridin-2-ol

Cat. No.: B6263290
CAS No.: 1361823-05-3
M. Wt: 258
InChI Key:
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Description

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol is an organic compound with the molecular formula C6H3BrF3NO. It is a pyridine derivative characterized by the presence of a bromine atom at the 4-position, a trifluoromethoxy group at the 5-position, and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the hydroxyl group can produce a pyridone .

Mechanism of Action

The mechanism of action of 4-bromo-5-(trifluoromethoxy)pyridin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyridine ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

CAS No.

1361823-05-3

Molecular Formula

C6H3BrF3NO2

Molecular Weight

258

Purity

95

Origin of Product

United States

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